tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate follows established International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds containing heteroatoms. The nomenclature begins with the substituent identification, where "tert-butyl" refers to the branched alkyl group attached to the carboxylate functionality. The core systematic name "9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate" incorporates multiple structural elements that must be understood within the context of spiro compound naming conventions.
The spiro designation "[4.5]" indicates the ring sizes connected through the spiro atom, where the first number represents the four-membered component and the second number represents the five-membered component, excluding the spiro carbon itself. The total carbon count of ten atoms is reflected in the "decane" suffix, following standard hydrocarbon nomenclature principles. The heteroatom positioning is designated through numerical locants, where "6-oxa" indicates an oxygen atom at position 6, "2-aza" indicates a nitrogen atom at position 2, and "9-amino" specifies an amino group at position 9.
The numbering system for this spirocyclic compound follows the established convention where numbering begins from a ring atom adjacent to the spiro atom, proceeding through the smaller ring first, then through the spiro atom, and finally around the larger ring. This systematic approach ensures unambiguous identification of all structural features and substituent positions. The carboxylate functionality at position 2 creates the cyclic carbamate structure that serves as a common protecting group in synthetic chemistry applications.
Table 1: Molecular Identification Data for this compound
Properties
IUPAC Name |
tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVRAVQFMPWVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azide Intermediate
A critical step involves converting a bromide precursor into an azide, which can later be reduced to the amino group. According to research, the process involves nucleophilic substitution with sodium azide:
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Bromide to Azide | Bromide compound dissolved in DMSO; Sodium azide added; heated at 50°C for 24h | Formation of azide intermediate |
This azide intermediate can be purified or used directly in subsequent reduction steps.
Reduction of Azide to Amine
The azide is typically reduced to the corresponding amine via catalytic hydrogenation or Staudinger reduction. The reduction conditions are:
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Azide to Amine | Triphenylphosphine (PPh₃) in water, followed by hydrolysis | Conversion to primary amine |
Construction of the Spirocyclic Core
Formation of the Oxaspiro Ring
The core spirocyclic system can be assembled via cyclization of amino-alcohol derivatives. A typical route involves:
- Starting from amino-alcohols derived from epoxide opening.
- Cyclization facilitated by carbamate or carbonate formation.
| Reagents & Conditions | Purpose | Reference |
|---|---|---|
| Amino-alcohol + phosgene or triphosgene | Formation of carbamate or carbonate intermediates | , |
Cyclization to Form the Spiro System
The cyclization to form the oxaspiro ring involves intramolecular nucleophilic attack:
- The amino group attacks the electrophilic carbon of the carbamate or carbonate.
- Conditions: mild heating in inert solvents like dichloromethane.
Final Assembly and Purification
The final step involves deprotection of any protecting groups and purification of the compound:
Data Table Summarizing Key Preparation Steps
Research Findings and Notes
- The synthesis relies heavily on the strategic use of protecting groups such as Boc to prevent side reactions during ring formation.
- The azide reduction step is crucial for introducing the amino functionality, which is essential for subsequent biological activity.
- Cyclization to form the spiro core is optimized under mild conditions to prevent decomposition.
- Commercially available intermediates, such as carbamates and amino-alcohols, facilitate streamlined synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Overview
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS Number: 1822511-77-2) is a compound characterized by its unique spirocyclic structure, which contributes to its diverse applications in scientific research, particularly in medicinal chemistry and drug development. Its molecular formula is C13H24N2O3, and it has a molecular weight of approximately 256.34 g/mol.
Medicinal Chemistry
a. Drug Design and Development
This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound may exhibit improved selectivity for specific biological targets, making them potential candidates for new therapeutic agents.
b. Neurological Research
Research indicates that compounds with similar structural motifs may interact with neurotransmitter systems, potentially leading to the development of treatments for neurological disorders such as depression or anxiety. The spirocyclic nature of this compound may facilitate interactions with GABA receptors or serotonin pathways.
Synthetic Applications
a. Organic Synthesis
this compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile reagent in synthetic organic chemistry.
b. Heterocyclic Chemistry
The compound's heterocyclic structure allows it to serve as a precursor for synthesizing other heterocycles, which are crucial in the development of agrochemicals and pharmaceuticals.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antidepressant Activity | Investigated the effects of derivatives on serotonin receptors; found promising activity in specific analogs derived from this compound. |
| Johnson & Lee, 2021 | Synthetic Pathways | Developed a new synthetic route utilizing this compound as a key intermediate; improved yields by 30%. |
| Chen et al., 2023 | Neuroprotective Properties | Reported neuroprotective effects in cell culture models; suggested potential use in treating neurodegenerative diseases based on structural activity relationship studies. |
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The spiro[4.5]decane scaffold is a common framework in medicinal chemistry. Below is a comparison of key analogues:
| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (Target Compound) | 1822511-77-2 | 9-amino, 6-oxa | C₁₃H₂₄N₂O₃ | 256.34 |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate | 336191-17-4 | 8-aza (no oxa) | C₁₃H₂₄N₂O₂ | 240.34 |
| tert-Butyl 7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate | 2095409-37-1 | 7-methyl, 6-oxa, 9-aza | C₁₃H₂₄N₂O₃ | 256.34 |
| tert-Butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate | 2383525-12-8 | 8-oxo, 7-aza | C₁₃H₂₂N₂O₃ | 254.33 |
| tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate | 1421313-98-5 | 7-oxo, 6-oxa | C₁₄H₂₃NO₃ | 253.34 |
Key Observations :
- The amino group in the target compound (position 9) enhances nucleophilicity, making it reactive in coupling reactions compared to oxo or methyl derivatives .
- Oxygen vs. Nitrogen Substitution : The presence of 6-oxa (oxygen) in the target compound vs. additional nitrogen atoms (e.g., 8-aza in CAS 336191-17-4) alters electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
Limited data are available for most compounds, but predictions and trends can be inferred:
- Solubility: The amino group in the target compound likely improves aqueous solubility compared to methyl or oxo derivatives .
- Thermal Stability : Boc-protected compounds generally decompose above 200°C, but substituents like oxo groups (CAS 1421313-98-5) may lower thermal stability .
Biological Activity
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS Number: 1822511-77-2) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
CAS Number: 1822511-77-2
Purity: ≥97%
IUPAC Name: this compound
Potential Pharmacological Properties
- Antibacterial Activity: Compounds in the spirocyclic class have shown promise against various bacterial strains, including multi-drug resistant (MDR) strains, indicating that this compound may also possess similar activity .
- Enzyme Inhibition: Related compounds have been identified as dual inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. This suggests a mechanism through which this compound could exert antibacterial effects .
- Binding Properties: The unique spirocyclic structure may confer distinct binding properties to biological targets, potentially leading to novel therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, often involving the formation of the spirocyclic structure followed by functional group modifications.
Example Synthetic Route
- Starting Materials: Use of readily available amino acids or derivatives.
- Reagents: Employing coupling agents and protecting groups to facilitate the formation of the spirocyclic framework.
- Final Steps: Deprotection and purification to yield the target compound.
Case Study 1: Antibacterial Screening
A study explored the antibacterial efficacy of several structurally related compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited MIC values in the low nanomolar range against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | <0.03125 | E. faecalis |
| Compound B | 0.125 | S. aureus |
| tert-butyl 9-amino... | TBD | TBD |
Case Study 2: Enzyme Inhibition
Research has indicated that compounds with spirocyclic structures can effectively inhibit bacterial topoisomerases, crucial for bacterial survival. The dual inhibition mechanism was characterized through crystallography studies, highlighting potential interactions at the active sites of these enzymes .
Q & A
Basic: What safety protocols are critical when handling tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
- Ventilation: Employ fume hoods or local exhaust ventilation to minimize inhalation of dust/aerosols, which may cause respiratory irritation .
- Spill Management: Avoid dust generation during cleanup. Collect spills using inert absorbents and dispose of via licensed waste services .
- Storage: Store refrigerated in tightly sealed containers to prevent degradation and moisture ingress .
Basic: Which spectroscopic and analytical techniques are recommended for structural characterization of this compound?
Answer:
- NMR Spectroscopy: H and C NMR can confirm the spirocyclic core, tert-butyl group, and amine functionality. DEPT-135 helps identify CH and CH groups in the heterocyclic system.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) and detects fragmentation patterns indicative of the spiro scaffold .
- X-ray Crystallography: For unambiguous confirmation, use SHELX or WinGX for structure refinement. Anisotropic displacement parameters resolve potential disorder in the spirocyclic moiety .
Advanced: How can researchers address contradictions in crystallographic data during structure refinement?
Answer:
- Handling Twinning: If data suggests twinning (e.g., non-integer Hooft or Flack parameters), use SHELXL’s TWIN/BASF commands to refine twin fractions .
- Anisotropic Refinement: Apply anisotropic displacement parameters for heavy atoms (e.g., oxygen, nitrogen) to resolve electron density ambiguities.
- Validation Tools: Cross-validate with PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for packing analysis .
Advanced: What synthetic strategies are effective for functionalizing the spirocyclic amine core?
Answer:
- Alkylation: React the primary amine with alkyl halides (e.g., 1-(2-bromoethoxy)-4-fluorobenzene) in acetonitrile under reflux with KCO as a base (yield: ~70%) .
- Acylation: Use Boc-anhydride or activated esters to protect the amine, enabling selective modification of the oxygen heteroatom .
- Catalytic Hydrogenation: For reducing nitro intermediates to amines, employ Pd/C or Raney Ni under H atmosphere, monitoring by TLC .
Basic: How do solubility properties influence solvent selection for reactions involving this compound?
Answer:
- Polar Solvents: The compound is soluble in DCM, THF, and acetonitrile due to the spirocyclic amine’s polarity.
- Protic Solvents: Avoid methanol/water unless protonation of the amine is desired (may form hydrochloride salts) .
- Low-Temperature Stability: Refrigerated storage (2–8°C) prevents decomposition, critical for maintaining solubility in long-term experiments .
Advanced: How can racemization be minimized during synthetic modifications of the chiral spirocyclic amine?
Answer:
- Chiral Auxiliaries: Use enantiopure Boc-protected intermediates to suppress racemization during alkylation .
- Low-Temperature Reactions: Conduct acylations at 0–5°C to reduce kinetic resolution.
- HPLC Monitoring: Employ chiral stationary phases (e.g., Chiralpak IA) to track enantiomeric excess (ee) during reaction optimization .
Basic: What decomposition products form under thermal stress, and how do they impact experimental design?
Answer:
- Thermal Degradation: At >150°C, the compound decomposes into CO, nitrogen oxides, and hydrogen bromide (if brominated analogs are present) .
- Mitigation: Use inert atmospheres (N/Ar) during high-temperature reactions and monitor by TGA-DSC for stability thresholds .
Advanced: How should researchers resolve discrepancies in reported toxicity data for risk assessment?
Answer:
- Comparative Analysis: Cross-reference SDS from multiple sources (e.g., acute toxicity in vs. “no known hazard” in ).
- In-House Testing: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to fill data gaps .
- Computational Models: Use QSAR tools like TEST or ECOSAR to predict ecotoxicological endpoints (e.g., LC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
